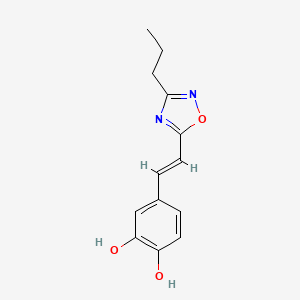![molecular formula C24H19F4N5O B10834267 N-[6-(azetidin-1-yl)pyridin-3-yl]-5-trifluoromethyl-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B10834267.png)
N-[6-(azetidin-1-yl)pyridin-3-yl]-5-trifluoromethyl-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“PMID25666693-Compound-133”は、主にがん関連の疼痛に適応される低分子薬です . この薬剤は、有害な化学物質および熱刺激の検出に関与する、一過性受容体電位カチオンチャネルV1(TRPV1)を標的としています . この化合物はTRPV1のアンタゴニストとして作用し、がんに関連する疼痛の管理に効果的です .
2. 製法
“PMID25666693-Compound-133”の製法には、いくつかの合成経路と反応条件が含まれています。 一方法として、求核剤の存在下で、トリグリセリドまたは縮合重合体を含む物質を機械的に処理する方法があります . このプロセスは、トリグリセリドまたはポリエステルやポリアミドなどの縮合重合体から化合物を誘導するために不可欠です . この化合物の工業生産方法は特許を取得しており、高い純度と収率を確保するために、特定の反応条件が含まれています .
3. 化学反応の分析
“PMID25666693-Compound-133”は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して、酸素の付加または水素の除去を伴います。
還元: この反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して、水素の付加または酸素の除去を伴います。
置換: この反応は、ハロゲンまたは求核剤などの試薬を使用して、1つの原子または原子群を別の原子または原子群に置き換えることを伴います。
これらの反応で使用される一般的な試薬と条件には、酸性または塩基性環境、高温、反応を促進する特定の触媒が含まれます。 これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります .
4. 科学研究への応用
“PMID25666693-Compound-133”は、幅広い科学研究への応用があります。
化学: TRPV1アンタゴニストとその疼痛管理における役割の研究に使用されます。
生物学: 研究者は、この化合物を用いて、疼痛知覚のメカニズムと、TRPV1の侵害受容ニューロンにおける役割を理解しています。
医学: さまざまなタイプの疼痛、特にがん関連の疼痛の治療における可能性について調査されています。
準備方法
The preparation of “PMID25666693-Compound-133” involves several synthetic routes and reaction conditions. One method includes the mechanical processing of triglyceride or condensation polymer containing matter in the presence of a nucleophile . This process is essential for deriving compounds from triglycerides or condensation polymers such as polyesters and polyamides . Industrial production methods for this compound are patented and involve specific reaction conditions to ensure high purity and yield .
化学反応の分析
“PMID25666693-Compound-133” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
“PMID25666693-Compound-133” has a wide range of scientific research applications:
Chemistry: It is used in the study of TRPV1 antagonists and their role in pain management.
Biology: Researchers use this compound to understand the mechanisms of pain perception and the role of TRPV1 in nociceptive neurons.
Medicine: It is being investigated for its potential in treating various types of pain, particularly cancer-related pain.
作用機序
“PMID25666693-Compound-133”の作用機序は、一過性受容体電位カチオンチャネルV1(TRPV1)に対するアンタゴニスト作用を伴います。 このチャネルは、有害な化学物質および熱刺激の検出に関与する、リガンド活性化型非選択的カルシウム透過性カチオンチャネルです . TRPV1を遮断することにより、この化合物はカルシウムイオンの流入を防ぎ、疼痛の感覚を軽減します。 関与する分子標的および経路には、受容体型チロシンキナーゼによって活性化され、プロテインキナーゼCアイソザイムおよびホスホリパーゼCを含む、ホスファチジルイノシトールセカンドメッセンジャーシステムが含まれます .
6. 類似化合物の比較
“PMID25666693-Compound-133”は、TRPV1に対する特異的なアンタゴニスト効果において独特であり、がん関連の疼痛の管理に特に効果的です。類似の化合物には、カプサイシンなどの他のTRPV1アンタゴニストが含まれます。
カプサイシン: TRPV1のアゴニストで、鎮痛作用があります。
CNTX-4975: 疼痛管理のためのフェーズ3臨床試験中のTRPV1アンタゴニストです。
DWP-05195: 神経障害性疼痛のためのフェーズ2臨床試験中の別のTRPV1アンタゴニストです.
これらの化合物は、作用機序が似ていますが、特定の用途と臨床開発の段階が異なります。
類似化合物との比較
“PMID25666693-Compound-133” is unique in its specific antagonistic effect on TRPV1, making it particularly effective in managing cancer-related pain. Similar compounds include other TRPV1 antagonists such as:
Capsaicin: An agonist of TRPV1, used for its analgesic properties.
CNTX-4975: A TRPV1 antagonist in phase 3 clinical trials for pain management.
DWP-05195: Another TRPV1 antagonist in phase 2 clinical trials for neuropathic pain.
These compounds share similar mechanisms of action but differ in their specific applications and stages of clinical development.
特性
分子式 |
C24H19F4N5O |
|---|---|
分子量 |
469.4 g/mol |
IUPAC名 |
N-[6-(azetidin-1-yl)pyridin-3-yl]-1-[(3-fluorophenyl)methyl]-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C24H19F4N5O/c25-18-4-1-3-15(9-18)14-33-20(11-16-10-17(24(26,27)28)12-30-22(16)33)23(34)31-19-5-6-21(29-13-19)32-7-2-8-32/h1,3-6,9-13H,2,7-8,14H2,(H,31,34) |
InChIキー |
DXPFHQMFHSGNDI-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)C2=NC=C(C=C2)NC(=O)C3=CC4=CC(=CN=C4N3CC5=CC(=CC=C5)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3S)-3-phenylcyclopentyl]urea](/img/structure/B10834192.png)
![N-(1,3-benzothiazol-2-yl)-4-[5-[(2S)-2,3-dihydroxypropyl]-3-fluoropyridin-2-yl]benzamide](/img/structure/B10834196.png)
![1-(4-(trifluoromethyl)-2-(pyrrolidin-1-yl)benzyl)-3-(2,3-dihydro-2-oxo-1H-benzo[d]imidazol-4-yl)urea](/img/structure/B10834207.png)
![4-[3-chloro-5-[(2R)-2,3-dihydroxypropyl]pyridin-2-yl]-N-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide](/img/structure/B10834209.png)
![1-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]-3-(1-methyl-2-oxoquinolin-5-yl)urea](/img/structure/B10834213.png)
![5-fluoro-1-(pyridin-4-ylmethyl)-N-(1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-7-yl)indole-2-carboxamide](/img/structure/B10834220.png)

![1-(4-(trifluoromethyl)-2-(pyrrolidin-1-yl)benzyl)-3-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-8-yl)urea](/img/structure/B10834234.png)
![1-[(3-fluorophenyl)methyl]-N-[6-(methylamino)pyridin-3-yl]-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B10834236.png)
![1-[(4-chloro-2-pyrrolidin-1-ylphenyl)methyl]-3-(3-oxo-4H-1,4-benzoxazin-8-yl)urea](/img/structure/B10834247.png)
![1-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea](/img/structure/B10834248.png)
![4-[3-chloro-5-[(1S)-1,2-dihydroxyethyl]pyridin-2-yl]-4-fluoro-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B10834257.png)
![1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3R)-3-(3-fluorophenyl)cyclopentyl]urea](/img/structure/B10834263.png)
